molecular formula C9H17NO2 B2971605 Methyl 2-(dimethylamino)-2-methylpent-4-enoate CAS No. 80070-19-5

Methyl 2-(dimethylamino)-2-methylpent-4-enoate

Cat. No.: B2971605
CAS No.: 80070-19-5
M. Wt: 171.24
InChI Key: BHPSUZYIVYIEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(dimethylamino)-2-methylpent-4-enoate: is a chemical compound belonging to the class of esters. It is characterized by its molecular structure, which includes a dimethylamino group and a methyl ester group attached to a pent-4-enoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-(dimethylamino)-2-methylpent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Dimethylaminoalkylation: Another method involves the alkylation of dimethylamine with 2-methylpent-4-enoic acid methyl ester under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions. Medicine: Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.

Mechanism of Action

The compound exerts its effects through its reactive ester and dimethylamino groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the activation of specific pathways. The exact mechanism depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

  • Dimethylaminoethyl acrylate: Similar in structure but with an acrylate group instead of a pent-4-enoate group.

  • Methyl 2-(dimethylamino)propionate: Similar ester group but with a different alkyl chain.

Uniqueness: Methyl 2-(dimethylamino)-2-methylpent-4-enoate is unique due to its specific combination of the dimethylamino group and the methyl ester group on a pent-4-enoate backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(dimethylamino)-2-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSUZYIVYIEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.